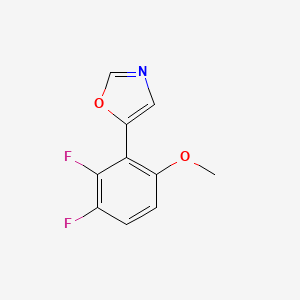

5-(2,3-difluoro-6-methoxyphenyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,3-difluoro-6-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c1-14-7-3-2-6(11)10(12)9(7)8-4-13-5-15-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNCXOWUEVVDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2,3 Difluoro 6 Methoxyphenyl Oxazole and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Oxazole (B20620) Core

The construction of the 5-aryloxazole scaffold is central to the synthesis of the target molecule. Retrosynthetic analysis reveals several viable pathways for forming the oxazole ring. The most common disconnections break the ring into simpler, more readily available precursors.

Two prominent strategies for forming 5-substituted oxazoles are the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis. nih.govmdpi.compharmaguideline.comsynarchive.comwikipedia.org

Robinson-Gabriel and Related Pathways: This classical approach involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.comsynarchive.comwikipedia.org For the target compound, this translates to a disconnection between the C5-O1 bond and the C2-N3 bond, leading back to an N-(2-(2,3-difluoro-6-methoxyphenyl)-2-oxoethyl)formamide precursor. This method is particularly effective for 2,5-diaryloxazoles. pharmaguideline.comacs.org

Van Leusen Oxazole Synthesis: A powerful and widely used method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govmdpi.comorganic-chemistry.orgwikipedia.org This strategy disconnects the target oxazole at the C4-C5 and O1-C2 bonds. This retrosynthetic step identifies 2,3-difluoro-6-methoxybenzaldehyde (B67421) and TosMIC as the key precursors. nih.govmdpi.com This reaction is known for its mild conditions and tolerance of various functional groups, making it a highly attractive route. mdpi.comresearchgate.net

Synthesis of Precursor Building Blocks

The successful synthesis of 5-(2,3-difluoro-6-methoxyphenyl)oxazole hinges on the efficient preparation of its key precursors.

Preparation of the 2,3-difluoro-6-methoxyphenyl Moiety

The primary building block required from this moiety is 2,3-difluoro-6-methoxybenzaldehyde. The synthesis of this aldehyde can be achieved through a directed ortho-metalation strategy.

A common starting material is 3,4-difluoroanisole. Treatment of this compound with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -75°C) results in deprotonation at the position ortho to the methoxy (B1213986) group and meta to both fluorine atoms. Subsequent quenching of the resulting lithiated species with an electrophilic formylating agent like N,N-dimethylformamide (DMF) yields the desired 2,3-difluoro-6-methoxybenzaldehyde. chemicalbook.com

An alternative precursor, 2,3-difluoro-6-nitrophenol, can be synthesized by reacting 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali metal hydroxide. google.com Subsequent methylation of the phenol (B47542) and reduction of the nitro group followed by diazotization and formylation could also, in principle, lead to the target aldehyde, though this is a more circuitous route.

Synthesis of Oxazole Ring Formation Precursors

The choice of precursors for the oxazole ring itself is dictated by the chosen cyclization strategy.

For the van Leusen Synthesis: The essential reagents are 2,3-difluoro-6-methoxybenzaldehyde (prepared as described above) and tosylmethyl isocyanide (TosMIC) . TosMIC is a commercially available, stable, and odorless solid that serves as a versatile building block in the synthesis of various five-membered heterocycles. mdpi.comvarsal.com

For the Robinson-Gabriel Synthesis: The key intermediate is an α-acylamino ketone . This precursor would need to be synthesized, for instance, by first α-brominating 2',3'-difluoro-6'-methoxyacetophenone and then displacing the bromide with a formamide (B127407) equivalent. This multi-step process to generate the necessary precursor can be more cumbersome than the van Leusen approach.

Key Cyclization and Coupling Reactions for Oxazole Ring Construction

The final and critical step in the synthesis is the formation of the oxazole ring. Both one-pot and multistep procedures are well-established for this transformation.

One-Pot Synthetic Approaches

The van Leusen oxazole synthesis is exceptionally well-suited for a one-pot procedure. mdpi.com In this reaction, the aldehyde (2,3-difluoro-6-methoxybenzaldehyde) and TosMIC are reacted together in the presence of a base, typically potassium carbonate, in a solvent like methanol. nih.govvarsal.com

The mechanism proceeds via the deprotonation of TosMIC by the base, creating a nucleophilic carbanion. wikipedia.orgwikipedia.org This anion then attacks the carbonyl carbon of the aldehyde. The resulting adduct undergoes an intramolecular cyclization, followed by the elimination of p-toluenesulfinic acid (TosH), to form the aromatic oxazole ring. nih.govorganic-chemistry.orgwikipedia.org This method is highly efficient and often provides the desired 5-substituted oxazole in good yield with simple purification. mdpi.com The use of ionic liquids as the solvent has also been explored to enhance this reaction. mdpi.com

| Reaction | Key Reagents | Typical Conditions | Advantages |

| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC, Base | K2CO3, Methanol, Reflux | One-pot, mild conditions, good yields, high functional group tolerance. nih.govmdpi.comvarsal.com |

Click on the table headers to sort the data.

Multistep Synthetic Pathways and Intermediate Isolation

A continuous-flow, three-step protocol has been developed for the synthesis of certain oxazole derivatives, demonstrating the potential for modern manufacturing technologies in this area. beilstein-journals.orgnih.gov This process involves the thermolysis of a vinyl azide (B81097) to an azirine, which then reacts with an acyl halide to form the oxazole. beilstein-journals.orgnih.gov While not directly employing the 2,3-difluoro-6-methoxyphenyl moiety, this highlights advanced multistep approaches where intermediates are generated and consumed in a continuous stream.

The Robinson-Gabriel synthesis is inherently a multistep process when considering the preparation of the α-acylamino ketone precursor. synarchive.comwikipedia.org After the synthesis of this intermediate, it is treated with a cyclodehydrating agent, such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, to effect the final ring closure to the oxazole. pharmaguideline.comwikipedia.org While robust, this classical method often requires harsh conditions that may not be compatible with sensitive functional groups. thieme-connect.de Milder reagents like DAST (diethylaminosulfur trifluoride) have been developed for the cyclodehydration step, proceeding from β-hydroxy amides. organic-chemistry.org

| Reaction Pathway | Starting Materials | Intermediate(s) | Final Step Reagents | Key Features |

| Robinson-Gabriel Synthesis | α-Halo ketone, Formamide | α-Acylamino ketone | H2SO4, POCl3, or other dehydrating agent | Classical method, requires synthesis of precursor, may use harsh conditions. pharmaguideline.comsynarchive.comwikipedia.org |

| Wipf's Modification | β-Keto amides | - | Triphenylphosphine, Iodine, Triethylamine | Milder cyclodehydration conditions. wikipedia.org |

| Continuous Flow Synthesis | Vinyl azide, Bromoacetyl bromide | Azirine, 2-(bromomethyl)oxazole | Nucleophile (e.g., NaN3) | Integrated process, avoids isolation of unstable intermediates. beilstein-journals.orgnih.gov |

Click on the table headers to sort the data.

Catalytic Strategies in the Formation of the Oxazole Framework

The synthesis of the oxazole ring is a fundamental process in organic chemistry, with numerous methods developed to facilitate its construction. For a 5-substituted oxazole such as this compound, catalytic strategies are pivotal for efficiency and yield. These methods typically involve the formation of key C-O and C-N bonds in a cyclization reaction. The Van Leusen Oxazole Synthesis is a particularly relevant method for preparing 5-substituted oxazoles. ijpsonline.comorganic-chemistry.org This reaction utilizes an aldehyde, which for the target compound would be 2,3-difluoro-6-methoxybenzaldehyde, and tosylmethyl isocyanide (TosMIC). mdpi.comnih.gov The reaction proceeds via a [3+2] cycloaddition mechanism under basic conditions, where the aldehyde provides two atoms and TosMIC provides three atoms to form the five-membered oxazole ring. mdpi.comnih.gov

Another classic approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones using a cyclodehydrating agent like sulfuric acid. wikipedia.orgsynarchive.com While versatile, this method requires the prior synthesis of the specific 2-acylamino ketone precursor.

Modern catalytic systems offer powerful alternatives. Metal-catalyzed reactions, particularly those using copper and palladium, have become prominent. Copper-catalyzed tandem oxidative cyclization of terminal alkynes is an efficient method for creating polysubstituted oxazoles. nih.gov For the target compound, this would involve a precursor such as 2-ethynyl-1,4-difluoro-3-methoxybenzene. Palladium catalysts are employed in the coupling of N-propargylamides with aryl iodides, which subsequently cyclize to form 2,5-disubstituted oxazoles. organic-chemistry.org Furthermore, iodine can serve as a metal-free catalyst for the tandem oxidative cyclization of aromatic aldehydes with amines, offering a simpler and more sustainable route to 2,5-disubstituted oxazoles. nih.gov

A summary of these catalytic strategies is presented below.

Table 1: Catalytic Strategies for Oxazole Framework Formation

| Strategy | Precursors | Catalyst/Reagent | Description | Citations |

|---|---|---|---|---|

| Van Leusen Synthesis | Aldehyde + Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | A [3+2] cycloaddition reaction ideal for synthesizing 5-substituted oxazoles from aldehydes. | ijpsonline.comorganic-chemistry.orgmdpi.comnih.govwikipedia.org |

| Robinson-Gabriel Synthesis | 2-Acylamino ketone | Acid (e.g., H₂SO₄) | Intramolecular cyclodehydration to form the oxazole ring. | wikipedia.orgsynarchive.com |

| Copper-Catalyzed Cyclization | β-Keto compounds + Amides | Copper(II) triflate | Efficient coupling of α-diazoketones with amides. | organic-chemistry.orgtandfonline.com |

| Palladium-Catalyzed Cyclization | N-Propargylamides + Aryl iodides | Pd₂(dba)₃ / Tri(2-furyl)phosphine | Palladium-catalyzed coupling followed by in-situ cyclization. | organic-chemistry.org |

| Iodine-Catalyzed Cyclization | Aromatic Aldehydes + Amines | Iodine | A metal-free tandem oxidative cyclization for 2,5-disubstituted oxazoles. | nih.gov |

Purification and Isolation Techniques for Research-Scale Synthesis

The isolation and purification of this compound and its analogues from a reaction mixture are critical steps to obtain a compound of high purity for characterization and further use. The choice of technique depends on the physical properties of the compound and the impurities present.

A standard purification workflow begins after the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC). ijpsonline.comnih.gov The first step is typically a workup procedure, which often involves quenching the reaction with water or an aqueous solution and then extracting the crude product into an organic solvent immiscible with water, such as ethyl acetate (B1210297) or dichloromethane. researchgate.netijpsonline.com

The most common and effective method for purifying oxazole derivatives on a research scale is flash column chromatography. orgsyn.org This technique uses a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent), which is a solvent or a mixture of solvents. The crude product is loaded onto the column, and the eluent is passed through, separating the components based on their different polarities. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Following chromatography, recrystallization can be employed to achieve higher purity. This involves dissolving the solid product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the compound crystallizes out, leaving impurities behind in the solvent. Common solvents for recrystallizing oxazole derivatives include ethanol (B145695) and acetonitrile. In some modern synthetic approaches, such as those using polymer-bound reagents, purification can be as simple as filtering off the solid support and evaporating the solvent. organic-chemistry.org

Table 2: Common Purification and Isolation Techniques

| Technique | Description | Application | Citations |

|---|---|---|---|

| Extraction | Partitioning of the compound between two immiscible liquid phases (e.g., water and an organic solvent like ethyl acetate). | Initial removal of water-soluble impurities and byproducts from the crude reaction mixture. | researchgate.netijpsonline.com |

| Flash Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through. | Primary method for separating the target compound from unreacted starting materials and side products. | orgsyn.org |

| Recrystallization | Dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals. | Final purification step to obtain highly pure, crystalline solid product. | researchgate.net |

| Filtration | Physical separation of a solid from a liquid or gas by passing the mixture through a filter medium. | Used to remove solid catalysts, reagents, or byproducts from the reaction mixture. | organic-chemistry.org |

Novel Methodologies and Green Chemistry Principles in Synthesis

The development of synthetic methodologies for oxazoles has increasingly focused on principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. ijpsonline.comresearchgate.net These principles are directly applicable to the synthesis of this compound and its analogues.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. nih.govscholarsresearchlibrary.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. ijpsonline.comnih.govresearchgate.netacs.org For instance, the van Leusen synthesis of 5-substituted oxazoles can be efficiently carried out under microwave conditions. nih.govacs.org

The use of ultrasound (sonication) is another green technique that can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. ijpsonline.comijpsonline.com This method has been applied to the synthesis of various heterocyclic compounds, promoting efficient mixing and energy transfer. ijpsonline.com

Solvent choice is a key aspect of green chemistry. The use of ionic liquids as reaction media has gained attention due to their low vapor pressure, thermal stability, and potential for reuse. ijpsonline.com Ionic liquids can act as both the solvent and catalyst in some oxazole syntheses. ijpsonline.com Even more fundamentally, performing reactions in water, where possible, represents a significant step towards a greener process. nih.gov

Catalysis is at the heart of green chemistry. The development of metal-free catalytic systems, such as those using iodine, avoids the use of potentially toxic and expensive heavy metals. nih.gov Furthermore, protocols that allow for the catalyst to be recycled and reused, or those that use biocatalysts like enzymes, contribute to more sustainable chemical production. tandfonline.com

Table 3: Green Chemistry Approaches in Oxazole Synthesis

| Methodology | Principle | Advantages | Citations |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid heating. | Drastically reduced reaction times, improved yields, fewer side products. | ijpsonline.comnih.govresearchgate.netacs.orgacs.org |

| Ultrasound-Mediated Synthesis | Employs high-frequency sound waves to induce cavitation. | Enhanced reaction rates, shorter reaction times, and mild reaction conditions. | ijpsonline.comijpsonline.com |

| Ionic Liquids | Use of non-volatile, stable salts as solvents. | Recyclable solvent system, can enhance reaction rates, low volatility reduces air pollution. | ijpsonline.com |

| Metal-Free Catalysis | Replaces heavy metal catalysts with organic molecules (e.g., iodine) or non-metallic elements. | Avoids toxic metal waste, lower cost, simpler purification. | nih.govrsc.org |

| Aqueous Media | Using water as the reaction solvent. | Environmentally benign, non-toxic, non-flammable, and inexpensive. | nih.gov |

Stereoselective Synthesis Considerations for Related Chiral Analogues

The target molecule, this compound, is achiral. However, the synthesis of chiral analogues, where a stereocenter is present either on the phenyl ring's substituents or on a group attached to the oxazole core, requires stereoselective synthetic methods. Asymmetric synthesis is crucial for producing a single enantiomer of a chiral compound, which is often essential in pharmaceutical applications.

There are three primary strategies for achieving stereoselectivity:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or terpenes. ijpsonline.com For example, a chiral amino acid could be used as a precursor in a synthetic route like the Robinson-Gabriel synthesis, transferring its chirality to the final product. ijpsonline.com

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate. It directs the stereochemical outcome of a reaction and is then removed. Chiral oxazolines, for instance, are widely used as auxiliaries in various asymmetric transformations. researchgate.netacs.org

Asymmetric Catalysis: This is often the most efficient method, where a small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. This can involve transition metal complexes with chiral ligands or chiral organocatalysts. For example, palladium-catalyzed asymmetric cyclization reactions have been developed for synthesizing chiral molecules. researchgate.netrsc.org A specific example in a related system involves the stereoselective dihydroxylation of an α,β-unsaturated oxazole derivative using a chiral catalyst system (OsO₄/NMO) to yield a single diastereoisomer. nih.gov

Table 4: Strategies for Stereoselective Synthesis of Chiral Analogues

| Strategy | Description | Example Application | Citations |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes enantiopure starting materials derived from natural sources. | Synthesizing oxazole derivatives starting from chiral amino acids. | ijpsonline.com |

| Chiral Auxiliaries | A removable chiral group temporarily attached to the substrate to control stereochemistry. | Use of chiral oxazolines to direct alkylation or addition reactions. | researchgate.netacs.orgbioorg.org |

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. | Palladium-catalyzed asymmetric cyclization or osmium-catalyzed stereoselective dihydroxylation. | researchgate.netrsc.orgnih.gov |

Advanced Structural Characterization and Conformational Analysis of 5 2,3 Difluoro 6 Methoxyphenyl Oxazole

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopy provides a powerful, non-destructive suite of tools for probing the molecular structure of 5-(2,3-difluoro-6-methoxyphenyl)oxazole. Through the interaction of electromagnetic radiation with the molecule, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy offer detailed insights into the connectivity of atoms, the molecular weight and formula, and the nature of chemical bonds, respectively.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

High-resolution NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide an unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The protons on the oxazole (B20620) ring and the difluoromethoxy-substituted phenyl ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The methoxy (B1213986) group protons will present as a sharp singlet, likely around 3.9-4.1 ppm. The coupling between adjacent protons on the phenyl ring and long-range couplings to the fluorine atoms would result in complex splitting patterns (e.g., doublets of doublets or triplets of doublets), which are invaluable for assigning specific protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. libretexts.orglibretexts.org Aromatic and oxazole carbons typically resonate in the 110-160 ppm range, while the methoxy carbon is expected around 55-65 ppm. nih.gov The carbons directly bonded to fluorine atoms will exhibit large one-bond coupling constants (¹JCF), appearing as doublets, which is a key diagnostic feature for identifying these carbons.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms. For this compound, two distinct signals are expected for the non-equivalent fluorine atoms at the C-2 and C-3 positions of the phenyl ring. The chemical shifts and the coupling between them (³JFF) would confirm their relative positions. Furthermore, couplings to nearby protons (JHF) would be observable, corroborating the assignments made from the ¹H NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings (Hz) |

| Oxazole H-2 | ~8.1 | ~151 | |

| Oxazole H-4 | ~7.3 | ~124 | |

| Phenyl H-4 | ~7.2 (td) | ~126 | ³JHH, ⁴JHF |

| Phenyl H-5 | ~7.5 (td) | ~118 | ³JHH, ³JHF |

| Methoxy (-OCH₃) | ~4.0 (s) | ~62 | |

| Oxazole C-2 | ~151 | ||

| Oxazole C-4 | ~124 | ||

| Oxazole C-5 | ~158 | ||

| Phenyl C-1 | ~120 | ||

| Phenyl C-2 | ~150 (dd) | ¹JCF, ²JCF | |

| Phenyl C-3 | ~148 (dd) | ¹JCF, ²JCF | |

| Phenyl C-4 | ~126 | ||

| Phenyl C-5 | ~118 | ||

| Phenyl C-6 | ~155 (d) | ²JCF | |

| Methoxy C | ~62 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental formula of a compound with high accuracy. High-resolution mass spectrometry (HRMS) can distinguish between compounds with the same nominal mass, providing definitive formula confirmation. For this compound (C₁₀H₇F₂NO₂), the exact mass of the molecular ion [M]⁺ would be measured and compared to the calculated value.

Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that offer structural clues. The fragmentation of oxazole derivatives often involves cleavage of the heterocyclic ring. clockss.org For the target compound, key fragmentation pathways could include:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group to form a stable [M-15]⁺ ion.

Loss of carbon monoxide (CO): A common fragmentation pathway for heterocyclic rings, leading to an [M-28]⁺ fragment. clockss.org

Cleavage of the oxazole ring: This can lead to fragments corresponding to the difluoromethoxyphenyl nitrile cation or other rearranged ions.

Loss of functional groups from the phenyl ring: Sequential loss of fluorine or the entire methoxy group can also occur.

Table 2: Predicted High-Resolution Mass Spectrometry Data and Fragmentation

| Ion/Fragment | Formula | Calculated m/z | Predicted Fragmentation Pathway |

| [M]⁺ | C₁₀H₇F₂NO₂⁺ | 211.0445 | Molecular Ion |

| [M-CH₃]⁺ | C₉H₄F₂NO₂⁺ | 196.0210 | Loss of methyl radical from methoxy group |

| [M-CO]⁺ | C₉H₇F₂NO⁺ | 183.0496 | Loss of carbon monoxide from oxazole ring |

| [M-OCH₃]⁺ | C₁₀H₄F₂N⁺ | 180.0315 | Loss of methoxy radical |

| [C₇H₃F₂N]⁺ | C₇H₃F₂N⁺ | 139.0233 | Fragment corresponding to difluorobenzonitrile |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) provides a characteristic spectrum that acts as a molecular "fingerprint."

Key vibrational modes expected for this compound include:

C-F Stretching: Strong absorptions in the IR spectrum, typically in the 1100-1350 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands of medium intensity in the 1450-1600 cm⁻¹ region.

Oxazole Ring Vibrations: Characteristic C=N and C=C stretching vibrations, also appearing in the 1500-1650 cm⁻¹ range.

C-O-C Stretching: Asymmetric and symmetric stretching of the aryl-ether linkage, expected around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are found just below 3000 cm⁻¹.

Raman spectroscopy would be particularly useful for identifying symmetric vibrations and the C=C bonds of the aromatic systems, which often give strong Raman signals.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique (Expected Intensity) |

| Aromatic C-H Stretch | 3050 - 3150 | IR (medium), Raman (strong) |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2980 | IR (medium), Raman (medium) |

| C=N Stretch (Oxazole) | 1620 - 1660 | IR (medium), Raman (strong) |

| Aromatic/Oxazole C=C Stretch | 1450 - 1600 | IR (strong), Raman (strong) |

| Asymmetric C-O-C Stretch | 1240 - 1280 | IR (strong), Raman (weak) |

| C-F Stretch | 1100 - 1350 | IR (very strong), Raman (weak) |

| Symmetric C-O-C Stretch | 1020 - 1050 | IR (medium), Raman (medium) |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal the molecular structure, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional arrangement of atoms in the solid state. nih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation within the crystalline lattice.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of the crystal packing reveals how individual molecules of this compound arrange themselves in the solid state. This arrangement is governed by a network of non-covalent intermolecular interactions. Given the molecule's structure, several key interactions are anticipated to play a significant role in stabilizing the crystal lattice:

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the oxygen or nitrogen atoms of the oxazole ring and the methoxy group as acceptors are expected to be prevalent.

C-H···F Interactions: The fluorine atoms can act as weak hydrogen bond acceptors, leading to C-H···F interactions that influence the molecular packing. nih.govresearchgate.net

Halogen Interactions: Dipole-dipole interactions involving the highly electronegative fluorine atoms may also contribute to the lattice energy. nih.govresearchgate.net

Table 4: Predicted Crystallographic Data and Key Interactions

| Parameter | Predicted Value/Type |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 (common for small organic molecules) |

| Key Intermolecular Interactions | π-π Stacking (offset face-to-face) |

| C-H···O (to methoxy and oxazole oxygen) | |

| C-H···N (to oxazole nitrogen) | |

| C-H···F |

Conformational Analysis within the Crystalline Lattice

X-ray crystallography would precisely define the conformation of the molecule in the solid state. A key conformational feature is the torsion angle between the plane of the phenyl ring and the plane of the oxazole ring. Due to potential steric hindrance from the ortho-methoxy group, it is likely that the two rings are not coplanar. The determined torsion angle would quantify the degree of twist between these two aromatic systems. Furthermore, the orientation of the methoxy group relative to the phenyl ring would be definitively established. This solid-state conformational data is crucial for computational modeling and understanding the molecule's preferred spatial arrangement.

Computational Approaches to Molecular Conformation and Dynamics

Computational methods provide insights into the molecular structure, stability, and dynamics that are often inaccessible through experimental techniques alone. For this compound, these approaches can elucidate the preferred spatial arrangements of the phenyl and oxazole rings and the energy barriers separating different conformations.

The first step in understanding the conformational preferences of a flexible molecule is to generate a comprehensive set of its possible three-dimensional structures, known as a conformational ensemble. For this compound, the primary source of conformational isomerism is the rotation around the single bond connecting the phenyl and oxazole rings.

Two main strategies are employed for generating a conformational ensemble: systematic and stochastic searches. A systematic search involves rotating each flexible bond by a defined increment, which is feasible for molecules with a small number of rotatable bonds. A stochastic search, on the other hand, randomly samples the conformational space, making it more suitable for highly flexible molecules. Given the limited number of rotatable bonds in this compound, a systematic search is a viable and thorough approach.

Once an initial set of conformers is generated, each structure undergoes energy minimization. This computational process adjusts the geometry of the molecule to find the nearest local energy minimum on the potential energy surface. Molecular mechanics force fields, such as MMFF94 or AMBER, are often used for this initial optimization due to their computational efficiency. For higher accuracy, quantum mechanics methods, particularly Density Functional Theory (DFT), are subsequently employed.

The result of this process is a collection of low-energy, stable conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, which relates the probability of a state to its energy. This provides a quantitative picture of the conformational landscape under thermal equilibrium. For a molecule like this compound, this analysis would reveal the most likely orientations of the phenyl and oxazole rings relative to each other.

| Conformer ID | Dihedral Angle (°) (C4-C5-C1'-C6') | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Conf-1 | 45.0 | 0.00 | 75.3 |

| Conf-2 | 135.0 | 1.50 | 7.4 |

| Conf-3 | -45.0 | 0.15 | 15.1 |

| Conf-4 | -135.0 | 1.80 | 2.2 |

To understand the dynamics of interconversion between different conformers, it is necessary to map the potential energy surface (PES) associated with the conformational changes. For this compound, the most important conformational coordinate is the dihedral angle defining the rotation around the bond connecting the phenyl and oxazole rings.

A relaxed PES scan is a common technique used for this purpose. In this method, the dihedral angle of interest is systematically varied in discrete steps (e.g., 10-20 degrees), and at each step, the rest of the molecule's geometry is optimized to its minimum energy. This process maps out the minimum energy path for the rotation, revealing the energy barriers (transition states) that separate the stable conformers (energy minima).

Quantum mechanics calculations, particularly DFT with a functional like B3LYP and a basis set such as 6-31G*, are well-suited for these calculations as they provide a good balance of accuracy and computational cost for molecules of this size. The results of a PES scan are typically visualized as a plot of energy versus the dihedral angle. From this plot, the heights of the rotational barriers can be determined, which are crucial for understanding the rate of interconversion between conformers at a given temperature. For biaryl systems, these barriers can be influenced by steric hindrance and electronic effects from substituents on the rings.

| Transition State | Dihedral Angle (°) | Energy Barrier (kcal/mol) | Description |

|---|---|---|---|

| TS1 (syn-periplanar) | 0 | 5.2 | Barrier separating the two lowest energy conformers. |

| TS2 (anti-periplanar) | 180 | 4.5 | Barrier between higher energy conformers. |

| TS3 (orthogonal) | 90 | 3.8 | Transition state involving an orthogonal arrangement of the rings. |

| TS4 (orthogonal) | -90 | 3.8 | Symmetrical transition state to TS3. |

While conformational searches and PES mapping provide a static picture of the energy landscape, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, an MD simulation would typically be performed in an explicit solvent environment, such as a box of water molecules, to mimic physiological conditions. The system is first energy-minimized and then gradually heated to the desired temperature and equilibrated at a constant pressure. Following equilibration, a production simulation is run for a duration of nanoseconds to microseconds, during which the trajectory is saved at regular intervals.

Analysis of the MD trajectory can provide a wealth of information. The root-mean-square deviation (RMSD) of the molecule's atoms can be monitored to assess its structural stability over time. The root-mean-square fluctuation (RMSF) of individual atoms can reveal which parts of the molecule are most flexible. By tracking the dihedral angle of the phenyl-oxazole bond throughout the simulation, one can observe the transitions between different conformational states and calculate the free energy landscape of the rotation. Furthermore, MD simulations allow for the study of solute-solvent interactions, such as the formation and dynamics of hydrogen bonds between the molecule and surrounding water molecules. These simulations provide a more realistic picture of the molecule's behavior in a condensed phase compared to gas-phase calculations.

| Parameter/Observable | Typical Value/Description |

|---|---|

| Force Field | CHARMM36 or GAFF2 |

| Solvent Model | TIP3P Water |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Average RMSD | 1.5 ± 0.5 Å (relative to the starting minimized structure) |

| Key Dihedral Angle Fluctuations | Observation of transitions between stable conformational states identified in the PES scan. |

Structure Activity Relationship Sar and Ligand Design Studies of 5 2,3 Difluoro 6 Methoxyphenyl Oxazole Analogues

Rational Design Principles for 5-(2,3-difluoro-6-methoxyphenyl)oxazole Derivatives

Rational drug design for derivatives of this compound involves a systematic approach to modifying its chemical structure to enhance its biological efficacy. This process is guided by an understanding of the interactions between the ligand and its biological target.

The 2,3-difluoro-6-methoxyphenyl moiety is a critical component of the molecule, and its substitution pattern significantly influences the compound's activity. The fluorine atoms and the methoxy (B1213986) group play a crucial role in modulating the electronic and steric properties of the phenyl ring, which in turn affects its interaction with target proteins.

The presence of two fluorine atoms on the phenyl ring can enhance binding affinity through various mechanisms, including the formation of hydrogen bonds and dipole-dipole interactions. The position of these fluorine atoms is also critical; for instance, a 2,4-difluorophenyl fragment has been found to be favorable for the antiviral activity of certain isoxazole derivatives. nih.gov

The methoxy group at the 6-position of the phenyl ring can influence the molecule's conformation and polarity. The orientation of the methoxy group relative to the oxazole (B20620) ring can impact how the molecule fits into a binding pocket. In some benzoxazole derivatives, a methoxy group at the 3-position of the phenyl ring has been shown to generally increase antiproliferative activity. While not identical, this suggests that the placement of electron-donating groups like methoxy can be a key determinant of biological effect.

Table 1: Hypothetical SAR Data for Phenyl Substituent Modifications

| Compound ID | Phenyl Substituent | Relative Activity |

| A-1 | 2,3-difluoro-6-methoxyphenyl | 1.0 |

| A-2 | 2,4-difluoro-6-methoxyphenyl | 0.8 |

| A-3 | 2-fluoro-6-methoxyphenyl | 0.5 |

| A-4 | 2,3-difluoro-6-ethoxyphenyl | 1.2 |

| A-5 | 2,3-difluoro-6-hydroxyphenyl | 0.3 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of SAR.

The oxazole ring is a five-membered heterocycle containing both nitrogen and oxygen atoms, making it a versatile scaffold for chemical modification. nih.gov The positions on the oxazole core, particularly C2 and C4, are amenable to derivatization to explore new interactions with the biological target.

General strategies for extending substituents at the 2-position of diaryloxazoles include lithiation followed by reaction with electrophiles, or deprotonation and alkylation of 2-methyloxazoles. The synthesis of 2,4,5-substituted oxazoles with diverse functionalities has been reported, highlighting the chemical tractability of this core structure for creating libraries of analogues.

Table 2: Illustrative Derivatization of the Oxazole Core and Potential Impact on Activity

| Compound ID | Oxazole Core Modification | Potential Interaction | Predicted Change in Activity |

| B-1 | Unsubstituted | Baseline | - |

| B-2 | C2-amine | Hydrogen bond donor | Increase |

| B-3 | C4-carboxamide | Hydrogen bond acceptor/donor | Increase |

| B-4 | C2-methyl | Steric bulk/hydrophobicity | Variable |

Note: This table illustrates potential modifications and their predicted outcomes based on general medicinal chemistry principles.

Bioisosterism is a strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. drughunter.com For this compound, several bioisosteric replacements could be considered.

The difluoromethoxy moiety itself can be considered a bioisostere of other functional groups. For instance, the -OCHF2 group is a known bioisostere for a hydroxyl group or a thiol group. The replacement of a metabolically labile group with a more stable bioisostere can lead to improved drug-like properties. For example, 2-difluoromethylpyridine has been successfully used as a bioisosteric replacement for pyridine-N-oxide, leading to enhanced biological activity. rsc.orgnih.gov

The oxazole ring can also be replaced with other five-membered heterocycles such as thiazole, imidazole (B134444), or triazole. These replacements can alter the electronic distribution and hydrogen bonding capabilities of the core structure, potentially leading to improved interactions with the target. For example, oxadiazoles have been described as bioisosteres for amides and esters due to their increased stability. ijpsdronline.com

Table 3: Potential Bioisosteric Replacements and Their Rationale

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Methoxy (-OCH3) | Difluoromethoxy (-OCHF2) | Increase metabolic stability, alter lipophilicity |

| Phenyl ring | Pyridine ring | Introduce hydrogen bond acceptor, modify solubility |

| Oxazole ring | Thiazole ring | Alter electronics and hydrogen bonding capacity |

| Oxazole ring | 1,2,4-Oxadiazole ring | Enhance metabolic stability, mimic amide/ester |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies.

Steric descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, often represented by the logarithm of the partition coefficient (logP).

Thermodynamic descriptors: These can include properties like heat of formation and steric energy.

For a series of this compound analogues, a combination of these descriptors would be calculated to capture the structural variations across the series. The choice of descriptors is crucial for building a robust and predictive QSAR model. dmed.org.ua

Table 4: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molecular Volume | Size and bulk of the molecule |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Topological | Wiener Index | Molecular branching |

| Quantum Chemical | HOMO Energy | Electron-donating ability |

Once the molecular descriptors have been calculated, a statistical method is used to develop a mathematical model that correlates these descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms.

The generated QSAR model must be rigorously validated to ensure its predictive power. nih.gov This is typically done through:

Internal validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness and predictive ability within the training set.

External validation: The model's ability to predict the activity of a separate set of compounds (the test set) that were not used in model development is evaluated. A high predictive R² (R²pred) for the test set indicates a reliable model.

A statistically significant and validated QSAR model can then be used for the virtual screening of large compound libraries to identify new potential hits with improved activity. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and other interactions, offering valuable insights for the rational design of new, more potent analogues. researchgate.net

Table 5: Typical Statistical Parameters for a Validated QSAR Model

| Statistical Parameter | Description | Acceptable Value |

| r² | Coefficient of determination (goodness of fit) | > 0.6 |

| q² | Cross-validated correlation coefficient (internal predictivity) | > 0.5 |

| R²pred | Predictive correlation coefficient for the external test set | > 0.6 |

| RMSE | Root Mean Square Error | As low as possible |

Applicability in Guiding Future Research Compound Design

The structure-activity relationship (SAR) studies of analogues related to this compound are crucial for guiding the design of future compounds with enhanced potency and selectivity. Although specific SAR data for this exact compound is not extensively available, analysis of related fluorinated and methoxy-substituted phenyl-oxazole derivatives provides valuable insights. The substitution pattern on the phenyl ring plays a pivotal role in modulating the biological activity of this class of compounds. nih.gov

The presence and position of fluorine atoms on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability. Fluorine substitution can lead to altered binding affinities with target proteins. beilstein-journals.org For instance, in a series of 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives, which share structural similarities with the compound of interest, analogues with electron-withdrawing groups like fluorine exhibited notable inhibitory activity against butyrylcholinesterase (BChE). nih.gov This suggests that the difluoro substitution in this compound could be a key determinant of its biological activity.

The methoxy group at the 6-position of the phenyl ring also has a significant impact on the molecule's properties. The position of the methoxy group can affect the compound's conformation and its interaction with the target's binding site. In studies of 5-(4'-methoxyphenyl)-oxazole (MPO), the entire structure was found to be essential for its biological activity, as nineteen other chemically synthesized derivatives showed no effect. nih.gov This highlights the specific role of the methoxy group in conjunction with the rest of the molecule.

Future research compound design can be guided by systematically modifying the substitution pattern on the phenyl ring. For example, the synthesis and evaluation of analogues with alternative halogen substitutions (e.g., chlorine, bromine) or different alkoxy groups could provide a more comprehensive understanding of the SAR. Furthermore, exploring different substitution positions for the fluoro and methoxy groups on the phenyl ring would be a valuable strategy to optimize the compound's activity. The insights gained from such studies are instrumental in the rational design of new, more effective therapeutic agents.

Table 1: Structure-Activity Relationship Insights from Related Analogues

| Structural Modification | Observation | Implication for Future Design |

| Fluorine Substitution on Phenyl Ring | Electron-withdrawing fluorine groups can enhance inhibitory activity against certain enzymes. nih.gov | Exploration of different fluorination patterns on the phenyl ring is warranted. |

| Methoxy Group on Phenyl Ring | The presence and position of the methoxy group are critical for biological activity. nih.gov | Maintaining or modifying the methoxy group's position could optimize activity. |

| Phenyl Ring Substituents in General | Aromatic ring substitutions influence potency and selectivity. frontiersin.org | Systematic variation of substituents is a key strategy for lead optimization. |

Pharmacophore Elucidation and Its Role in Molecular Recognition Research

Pharmacophore modeling is a powerful tool in drug discovery that helps to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For analogues of this compound, a pharmacophore model can be elucidated based on the common features of active compounds in this class. These models are instrumental in virtual screening and the design of new molecules with a higher probability of being active.

A typical pharmacophore model for oxazole-based compounds often includes several key features. nih.gov These commonly consist of hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors, forming crucial interactions with the amino acid residues in the binding pocket of a target protein. The difluoro-methoxyphenyl moiety contributes to both hydrophobic and aromatic interactions.

In a pharmacophore model for related heterocyclic compounds, features such as aromatic rings, hydrophobic groups, and hydrogen bond acceptors were identified as critical for activity. nih.gov The model for translational readthrough-inducing drugs, for example, included three aromatic features, two hydrophobic features, and five hydrogen-bond acceptor features. nih.gov This underscores the importance of these elements in molecular recognition.

The elucidation of a specific pharmacophore for this compound analogues would involve computational studies, including the alignment of a set of active and inactive molecules. Such a model would serve as a valuable guide for designing new compounds with improved binding affinity and selectivity. By ensuring that new designs fit the established pharmacophore, researchers can prioritize the synthesis of compounds with a higher likelihood of success.

Table 2: Key Pharmacophoric Features in Related Oxazole Derivatives

| Pharmacophoric Feature | Description | Potential Role in Molecular Recognition |

| Aromatic Rings | The phenyl and oxazole rings. | Pi-pi stacking and hydrophobic interactions with the target protein. nih.gov |

| Hydrogen Bond Acceptors | Nitrogen and oxygen atoms in the oxazole ring and the methoxy group. | Formation of hydrogen bonds with amino acid residues in the binding site. nih.gov |

| Hydrophobic Groups | The difluorophenyl moiety. | Engagement in hydrophobic interactions within the binding pocket. nih.gov |

Conformational Flexibility and Its Influence on Binding Interactions

The conformational flexibility of this compound and its analogues is a critical factor that influences their binding to biological targets. The molecule's ability to adopt different spatial arrangements, or conformations, determines how well it can fit into the binding site of a protein. The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the phenyl and oxazole rings.

The preferred conformation of the molecule can be influenced by the substituents on the phenyl ring. The presence of the methoxy group at the 6-position and the fluorine atoms at the 2- and 3-positions can create steric hindrance, which may restrict the rotation around the phenyl-oxazole bond. This restriction can favor a particular conformation that may or may not be the bioactive conformation required for binding to the target.

Conformational analysis of structurally related (methoxyalkyl)thiazole derivatives has shown that the substituents play a crucial role in defining the active conformation. nih.gov Similarly, for 2-substituted piperazines, the conformational preference was found to control binding in a pharmaceutically relevant case, with the axial conformation being preferred. nih.gov These studies highlight the importance of understanding the conformational preferences of a molecule to explain its biological activity.

Computational methods, such as molecular mechanics and semiempirical methods, can be employed to perform a conformational analysis of this compound analogues. nih.gov By identifying the low-energy conformations and comparing them with the shape of the target's binding site, researchers can predict the likely bioactive conformation. This knowledge is invaluable for the design of new analogues with improved binding affinities, as it allows for the creation of more rigid molecules that are pre-organized in the bioactive conformation, thus minimizing the entropic penalty of binding.

Mechanistic Investigations of Molecular Interactions of 5 2,3 Difluoro 6 Methoxyphenyl Oxazole Excluding Human Clinical Data

Identification and Characterization of Potential Biological Targets in vitro and ex vivo

Enzyme Inhibition and Activation Studies (e.g., kinetics, reversibility)

No data available.

Receptor Binding Assays and Ligand Affinity Determination

No data available.

Protein-Ligand Interaction Analysis using Biophysical Techniques

No data available.

Elucidation of Molecular Pathways and Cellular Responses in vitro

Cell-Based Assays for Investigating Pathway Modulation

No data available.

Investigation of Intracellular Signal Transduction Cascades

No data available.

Kinetic and Thermodynamic Characterization of Molecular Binding EventsData regarding the kinetic and thermodynamic parameters of molecular binding for 5-(2,3-difluoro-6-methoxyphenyl)oxazole are not available in the public domain.

It is possible that research on this compound exists in proprietary or unpublished formats. However, based on currently accessible information, a detailed scientific article as outlined in the prompt cannot be generated.

Advanced Computational and Theoretical Chemistry Studies on 5 2,3 Difluoro 6 Methoxyphenyl Oxazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the structural and electronic properties of organic molecules. researchgate.net By employing functionals like B3LYP with appropriate basis sets such as 6-311++G(d,p), it is possible to obtain a detailed understanding of the molecule's behavior at the quantum level. ajchem-a.com

Electronic Structure and Reactivity Descriptors

The electronic structure of 5-(2,3-difluoro-6-methoxyphenyl)oxazole can be characterized by calculating its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial descriptors of chemical reactivity and kinetic stability. malayajournal.org A smaller energy gap generally implies higher reactivity. researchgate.net For substituted oxadiazoles, which are structurally related to oxazoles, the HOMO is often localized on the phenyl ring, while the LUMO is distributed across the heterocyclic core. In the case of this compound, the electron-withdrawing nature of the fluorine atoms and the electron-donating methoxy (B1213986) group will significantly influence the electron density distribution and, consequently, the energies of the FMOs.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These parameters are invaluable for predicting how the molecule will interact with biological targets or other reagents.

Table 1: Representative Global Reactivity Descriptors Calculated for a Related Phenyl-Oxadiazole Compound

| Parameter | Formula | Representative Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -5.28 |

| LUMO Energy | ELUMO | -1.27 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.01 |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.275 |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.005 |

| Chemical Softness | S = 1/η | 0.498 |

| Electrophilicity Index | ω = χ²/2η | 2.67 |

Data derived from a study on a related imidazole (B134444) derivative and serves as an illustrative example. malayajournal.org

Prediction of Spectroscopic Properties and Experimental Validation

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. ajchem-a.com For this compound, characteristic peaks would include C-H stretching vibrations of the aromatic ring, C=N and C=C stretching modes of the oxazole (B20620) ring, and vibrations associated with the C-F and C-O-C bonds. Comparing the calculated spectrum with an experimental one allows for precise assignment of vibrational modes. ajchem-a.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, can accurately predict the 1H and 13C NMR chemical shifts. nih.gov These predictions are crucial for confirming the molecular structure.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule, such as π→π* and n→π* transitions. nih.govmdpi.com The calculated absorption maxima (λmax) can be correlated with experimental UV-Vis spectra to understand the photophysical properties. mdpi.com

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Related Heterocyclic Compound

| Spectroscopic Data | Experimental Value | Calculated Value (DFT/B3LYP) |

|---|---|---|

| FT-IR (cm-1), C=O stretch | 1691, 1652 | 1737, 1629 |

| FT-IR (cm-1), C-O stretch | 1255, 1215 | 1261, 1225 |

| UV-Vis λmax (nm) | 245, 378 | 252, 339 |

Data is for 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene) methyl) -2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate (B1144303) and serves as an illustrative example of the methodology. mdpi.com

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. rsc.org For the synthesis of this compound, which could be formed through various synthetic routes, DFT calculations can determine the activation energies for each step in a proposed mechanism. rsc.org This allows for the identification of the most energetically favorable reaction pathway and provides insights into the factors controlling the reaction's outcome and efficiency.

Molecular Electrostatic Potential (MEP) and Frontier Orbital Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.org The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For this compound, the nitrogen atom of the oxazole ring and the oxygen atom of the methoxy group are expected to be regions of high negative potential, making them likely sites for hydrogen bonding and electrophilic interactions. malayajournal.org Conversely, the hydrogen atoms of the phenyl ring would exhibit positive potential.

Frontier orbital analysis, which examines the distribution of the HOMO and LUMO, complements the MEP analysis. The HOMO indicates the regions from which an electron is most likely to be donated, while the LUMO shows the regions where an electron is most likely to be accepted. The spatial distribution of these orbitals provides a more detailed picture of the molecule's reactive sites.

In silico Prediction of Potential Biological Activities and Target Landscapes

In the early stages of drug discovery, in silico methods are employed to predict the potential biological activities of a compound and to identify its likely molecular targets. This is often achieved using a variety of computational tools and databases.

One approach involves using predictive models, such as those available through platforms like PASS (Prediction of Activity Spectra for Substances), which can forecast a wide range of biological activities based on the molecule's structure. researchgate.net For this compound, such predictions could suggest potential activities such as enzyme inhibition, receptor antagonism, or antimicrobial effects. nih.gov

Target fishing, or reverse docking, is another powerful in silico technique. Here, the structure of the compound is docked against a large library of known protein structures to identify potential binding partners. This can help to generate hypotheses about the molecule's mechanism of action. Given the prevalence of oxazole derivatives as kinase inhibitors, it would be plausible to screen this compound against a panel of protein kinases. mdpi.com

Chemoinformatics and Virtual Screening Methodologies for Library Design

Chemoinformatics plays a crucial role in managing and analyzing large chemical datasets to facilitate drug discovery. For a lead compound like this compound, chemoinformatic tools can be used to design a virtual library of analogues with improved properties. researchgate.net

This process involves defining a scaffold (the 5-phenyloxazole (B45858) core) and then systematically modifying the substituents at various positions. For instance, the fluorine and methoxy groups on the phenyl ring could be replaced with other functional groups to explore the structure-activity relationship (SAR).

Virtual screening is then employed to assess the potential of the designed library. nih.gov This can be either ligand-based or structure-based.

Ligand-based virtual screening: This method uses the known active compound (the lead) to identify other molecules in the library with similar properties (e.g., shape, electronic features).

Structure-based virtual screening: If the 3D structure of a biological target is known, molecular docking can be used to predict the binding affinity and pose of each compound in the library within the target's active site. nih.gov

The results of virtual screening can prioritize a smaller, more manageable set of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.govresearchgate.net The advent of ultra-large virtual libraries, containing billions of compounds, has significantly expanded the chemical space that can be explored. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |

Ligand-Based Virtual Screening Strategies

Ligand-based virtual screening (LBVS) relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. eurekaselect.com This approach utilizes the knowledge of known active compounds to identify new potential hits from large chemical databases. ugm.ac.idbenthamscience.com Strategies often involve the creation of pharmacophore models, which define the essential three-dimensional arrangement of chemical features necessary for biological activity, or the use of shape and similarity searching based on a known active template molecule. nih.gov

In the context of this compound, a hypothetical LBVS campaign would require a set of known active molecules that share a similar mechanism of action. From these, a pharmacophore model could be constructed, or the compound itself could be used as a query to search for structurally similar molecules with potentially improved properties. However, without published data on biologically active compounds structurally related to this compound, the application of these strategies remains purely theoretical.

Structure-Based Virtual Screening for Target-Specific Compound Identification

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of a biological target, such as a protein or enzyme, to identify compounds that are likely to bind to it. nih.govnih.gov This method involves docking large libraries of small molecules into the binding site of the target and scoring their potential interactions. science.gov

For this compound to be identified through SBVS, a specific biological target would need to be screened, and this compound would need to emerge as a high-scoring hit. This process is instrumental in discovering novel chemotypes for a given target. nih.gov While numerous SBVS studies have been conducted for various targets, leading to the identification of diverse chemical scaffolds, nih.gov there is no specific mention in the current body of literature of this compound being identified as a hit for any particular biological target.

Development of Predictive Models for Chemical Properties Relevant to Research Compound Optimization

The development of predictive models for properties such as Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is a critical component of modern drug discovery. These computational models, often based on Quantitative Structure-Activity Relationships (QSAR), aim to forecast the pharmacokinetic and safety profiles of compounds before they are synthesized and tested in the laboratory. nih.gov

These models are built using datasets of compounds with known experimental values for the properties of interest. The chemical structures are described by a variety of molecular descriptors, which are then correlated with the experimental data to build a predictive model. For this compound, its inclusion in the training set of such a model would require that its relevant chemical properties have been experimentally determined. Currently, there is no publicly available research detailing the development of predictive models that specifically include or focus on this compound.

Applications As Research Tools and Lead Compounds in Academic Discovery

Potential Applications in Materials Science Research

Without any primary or secondary research sources, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Future Research Directions, Challenges, and Emerging Methodologies for 5 2,3 Difluoro 6 Methoxyphenyl Oxazole

Exploration of Underexplored Synthetic Routes and Advanced Derivatization Strategies

While classical methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel, Bredereck, and Van Leusen reactions, are well-established, future research should focus on more advanced, efficient, and sustainable synthetic technologies. ijpsonline.commdpi.comnih.gov

Flow Chemistry Applications

Continuous flow chemistry offers substantial advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and greater scalability. researchgate.net Its application to the synthesis of 5-(2,3-difluoro-6-methoxyphenyl)oxazole and its derivatives could be transformative. A multi-step continuous flow process could be designed for the on-demand synthesis of an exploratory library of related compounds. durham.ac.ukacs.org Such a system could integrate reaction steps with in-line purification and analysis, significantly accelerating the synthesis-testing cycle. uc.pt For instance, a fully automated mesofluidic flow reactor could be configured to combine starting materials, pass them through heated zones and columns containing solid-supported reagents or catalysts to facilitate cyclization, and yield highly pure oxazole products. durham.ac.ukacs.org

| Feature | Batch Synthesis | Flow Chemistry Synthesis |

| Scalability | Often difficult and requires re-optimization | Readily scalable by extending run time or using larger reactors |

| Safety | Higher risk due to large volumes of reagents and exotherms | Inherently safer with small reaction volumes and superior heat exchange |

| Efficiency | Can involve lengthy workup and purification steps | Allows for in-line quenching, extraction, and purification researchgate.net |

| Control | Less precise control over temperature, pressure, and mixing | Precise control over all reaction parameters, leading to higher reproducibility |

| Throughput | Sequential, one-at-a-time synthesis | Capable of high-throughput synthesis for library generation durham.ac.uk |

Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While its application in oxazole synthesis is still emerging, it holds significant promise. Research could focus on identifying or engineering enzymes (e.g., oxidoreductases, hydrolases) that can catalyze key steps in the synthesis of the this compound core or perform late-stage functionalization on the molecule. This could enable the creation of chiral derivatives or compounds with modifications that are difficult to achieve through conventional chemistry. The use of natural clays or other biocompatible catalysts also represents a sustainable approach to synthesis. tandfonline.com

Identification of Novel Biological Targets for In-depth Academic Investigation

The broad biological activity of oxazole derivatives suggests that this compound could interact with a range of cellular targets. researchgate.netbenthamscience.comresearchgate.net The specific fluorine and methoxy (B1213986) substitution pattern may confer unique selectivity and potency. frontiersin.org A key future direction is to move beyond serendipitous discovery and undertake a systematic investigation to identify its molecular targets.

High-throughput screening against large panels of biological targets is a powerful approach. Key target classes to investigate would include:

Protein Kinases: Many oxazoles exhibit kinase inhibitory activity. Screening against a comprehensive kinase panel could identify specific targets in this large and therapeutically important family of enzymes.

G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are crucial drug targets.

Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, are increasingly important in cancer and other diseases.

DNA-interacting agents: Some oxazoles are known to interact with DNA G-quadruplexes or inhibit topoisomerases. benthamscience.com

Phenotypic screening, where the compound is tested for its effect on cell behavior (e.g., apoptosis, cell cycle arrest, differentiation), followed by target deconvolution using chemoproteomics or genetic approaches, could also uncover entirely novel mechanisms of action.

| Target Class | Rationale for Screening | Potential Therapeutic Areas |

| Protein Kinases | Oxazolo[5,4-d]pyrimidine derivatives have shown activity against VEGFR-2. nih.gov | Oncology, Inflammation |

| DNA Topoisomerases | Oxazole derivatives have been shown to inhibit these enzymes. benthamscience.com | Oncology |

| G-quadruplex DNA | Certain oxazole compounds show inhibitory activity against this target. benthamscience.com | Oncology |

| Microtubules | Oxazoles are known to inhibit tubulin, inducing apoptosis in cancer cells. benthamscience.com | Oncology |

| STAT3 | A known target for some oxazole derivatives. benthamscience.com | Oncology, Autoimmune Disease |

Application in More Complex in vitro and ex vivo Research Models (e.g., organoids, tissue slices)

Traditional 2D cell culture models often fail to predict clinical outcomes because they lack the complex cellular architecture and microenvironment of real tissues. crownbio.comstemcell.com Future research on this compound should leverage more physiologically relevant models like organoids and precision-cut tissue slices.

Patient-derived organoids, which maintain the genetic and phenotypic characteristics of the original tumor, are powerful tools for testing the efficacy of small molecules. huborganoids.nlnih.gov Using a panel of colorectal, pancreatic, or lung cancer organoids to test this compound could provide highly predictive data on its potential as an anti-cancer agent. stemcell.comhuborganoids.nl Similarly, using human small intestinal organoids could serve as a preclinical tool to assess potential gastrointestinal toxicity. aacrjournals.org These models allow for the study of drug response, resistance mechanisms, and toxicity in a context that more closely mimics a patient's tumor. crownbio.comhuborganoids.nl

Integration with Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.gov These computational tools can be applied to accelerate the optimization of this compound.

De Novo Design: Generative AI models can design novel derivatives of the parent compound, optimized for predicted activity against a specific target and for desirable pharmacokinetic properties.

Property Prediction: ML models can be trained to predict key properties such as solubility, permeability, metabolic stability, and potential off-target effects, allowing researchers to prioritize the synthesis of the most promising compounds. nih.gov

Retrosynthesis Prediction: AI tools can suggest and rank potential synthetic routes for novel derivatives, which is particularly useful for complex heterocyclic chemistry. chemrxiv.org

While ML models can be powerful, their predictive accuracy is highly dependent on the quality and scope of the training data, and they may struggle to predict optimal reaction conditions for niche areas like heterocyclic chemistry. acs.org

Addressing Challenges in Compound Optimization for Enhanced Research Applications (e.g., selectivity, bioavailability for in vitro studies)

For any promising research compound, optimization is key to developing a useful chemical probe or potential therapeutic lead. For this compound, key challenges will involve enhancing its selectivity and ensuring adequate bioavailability for in vitro and subsequent in vivo studies.

Selectivity: If initial screens identify a biological target, structure-activity relationship (SAR) studies will be crucial. This involves synthesizing a focused library of analogues to understand how different substituents on both the phenyl and oxazole rings influence target binding and selectivity over related proteins. benthamscience.comjuniperpublishers.com The difluoro substitution pattern, for instance, could be systematically varied to fine-tune electronic and steric interactions with the target.

Bioavailability for in vitro studies: Poor aqueous solubility is a common issue that can lead to misleading results in cell-based assays. Future work should include careful characterization of the compound's physicochemical properties. Strategies to improve solubility for research purposes could involve creating specific salt forms or developing formulations with solubilizing agents like DMSO or cyclodextrins. Modifications to the core structure, such as introducing polar functional groups, could also be explored to improve solubility, guided by the AI/ML models described previously.

By pursuing these future research directions, the scientific community can systematically explore the synthetic accessibility, biological activity, and therapeutic potential of this compound, potentially uncovering a valuable new tool for biological research and drug discovery.

Q & A

Q. What are the established synthetic routes for 5-(2,3-difluoro-6-methoxyphenyl)oxazole, and how can reaction conditions be optimized?

The compound is synthesized via van Leusen’s oxazole synthesis , involving the reaction of aromatic aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) and potassium carbonate in methanol under reflux (70°C, 3 hours) . Key steps include: